Jietacin A

Nematology Anthelmintic Discovery Pine Wilt Disease

Jietacin A is a naturally occurring azoxy antibiotic with a unique vinyl azoxy motif and a long acyclic aliphatic chain. It exhibits 10-fold higher nematocidal potency against Bursaphelenchus lignicolus compared to avermectin B1a, enabling more sensitive dose-response studies and reduced solvent artifacts. Unlike Jietacin C, Jietacin A is a validated NF-κB nuclear translocation inhibitor, making it a superior tool compound for inflammation and cancer signaling research. Its synthetic accessibility supports medicinal chemistry optimization for novel anthelmintic development.

Molecular Formula C18H34N2O2
Molecular Weight 310.5 g/mol
CAS No. 109766-61-2
Cat. No. B034026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJietacin A
CAS109766-61-2
Synonymsjietacin A
Molecular FormulaC18H34N2O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC(=O)CCCCCCCN=[N+](C=C)[O-]
InChIInChI=1S/C18H34N2O2/c1-4-20(22)19-16-12-7-5-6-10-14-18(21)15-11-8-9-13-17(2)3/h4,17H,1,5-16H2,2-3H3
InChIKeyBKQGCLAUQLABKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jietacin A (CAS 109766-61-2) Procurement Guide: Source, Structure, and Functional Overview


Jietacin A is a naturally occurring azoxy antibiotic secondary metabolite, isolated from the culture broth of Streptomyces sp. KP-197 [1]. It possesses the molecular formula C₁₈H₃₄N₂O₂ and a molecular weight of 310.48 g/mol [2]. Its chemical structure is defined by a unique vinyl azoxy functional group and a long acyclic aliphatic chain [3].

Jietacin A (CAS 109766-61-2) Selection Rationale: Why In-Class Compounds Are Not Interchangeable


Despite belonging to the azoxy antibiotic class, Jietacin A cannot be substituted with its closest analogs, such as Jietacin B, C, or D, without altering experimental outcomes. The specific length and saturation of its aliphatic side chain, combined with its vinyl azoxy motif, confer a unique and quantifiable 10-fold potency advantage in nematocidal activity compared to the widely used anthelmintic Avermectin B1a [1]. Furthermore, Jietacin A has been demonstrated to act as a novel NF-κB inhibitor, a distinct mechanism of action that is not shared by its in-class analog Jietacin C [2].

Jietacin A (CAS 109766-61-2) Technical Evidence Guide: Differentiated Performance vs. Key Comparators


Nematocidal Potency Against Bursaphelenchus lignicolus: 10-Fold Superiority Over Avermectin B1a

Jietacin A exhibits a 10-fold greater nematocidal potency against the pine wood nematode (Bursaphelenchus lignicolus) compared to the established commercial anthelmintic Avermectin B1a [1]. This direct head-to-head comparison demonstrates a significant improvement in efficacy.

Nematology Anthelmintic Discovery Pine Wilt Disease

NF-κB Inhibitory Activity: Unique Anti-Inflammatory Mechanism Not Shared by Jietacin C

In a screening of 10 natural products for NF-κB inhibition, Jietacin A was identified as an active hit, reducing cell viability and inhibiting nuclear translocation of free NF-κB [1]. Importantly, the structurally similar analog Jietacin C showed no such activity, underscoring the critical importance of the specific structural features of Jietacin A for this distinct mechanism of action.

Inflammation Cancer Biology NF-κB Signaling

Potent In Vitro Antiproliferative Activity Against Human ATN-1 Cells

Jietacin A demonstrates direct antiproliferative activity against human ATN-1 cells, a leukemia cell line, with an ED50 of 1.82 μg/mL [1]. This activity provides a quantitative benchmark for its cytotoxic potential in specific cancer models.

Cancer Cell Biology Antiproliferative Agents Leukemia

Moderate Acute Oral Toxicity and No Mutagenic Potential In Vivo

In preliminary in vivo safety assessments, Jietacin A demonstrated a moderate to low acute oral toxicity profile in mice, with an LD50 value greater than 300 mg/kg [1]. Furthermore, it was found to be non-mutagenic in a mini Ames screen, a critical early indicator of genotoxic safety.

Safety Pharmacology Drug Development Toxicology

Jietacin A (CAS 109766-61-2) Optimal Use Cases: From Nematode Control to Anti-Inflammatory Research


Specialized Nematocidal Agent for Pine Wilt Disease Research

Jietacin A is the optimal choice for in vitro studies focused on Bursaphelenchus lignicolus, the causative agent of pine wilt disease. Its 10-fold higher potency compared to the commercial standard Avermectin B1a [1] allows for more sensitive dose-response experiments and reduces the likelihood of solvent-related artifacts at high concentrations.

Chemical Probe for Dissecting NF-κB Signaling Pathways

Due to its demonstrated and selective inhibition of NF-κB nuclear translocation [1], Jietacin A serves as a valuable tool compound for dissecting the early steps of the NF-κB signaling cascade. This application is particularly relevant in inflammation and cancer research, where its unique mechanism of action offers a distinct advantage over other known NF-κB inhibitors.

Structural Template for the Development of Azoxy-Based Anthelmintics

Jietacin A's unique vinyl azoxy motif represents a novel pharmacophore for anthelmintic drug discovery [1]. Its established synthetic accessibility [2] makes it an ideal starting point for medicinal chemistry programs aiming to generate new, patentable compounds with improved in vivo efficacy against parasitic nematodes.

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